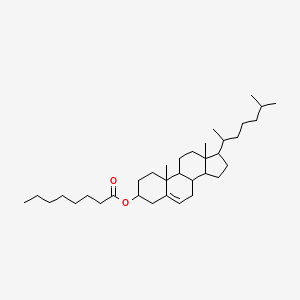

Cholest-5-en-3-ol (3b)-, octanoate-1-13C

Description

Contextualization of Cholesterol Esters within Cellular and Systemic Lipid Metabolism

Cholesterol esters are a crucial class of lipids, serving as the primary storage and transport form of cholesterol in the body. foodb.ca Unlike free cholesterol, which is a structural component of cell membranes, cholesterol esters are more hydrophobic and are typically found within lipid droplets in cells or in the core of lipoproteins that circulate in the bloodstream. foodb.ca These lipoproteins, such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL), are responsible for transporting cholesterol to and from tissues. The balance of cholesterol esterification (the process of forming cholesterol esters) and hydrolysis (the breakdown of cholesterol esters) is tightly regulated and plays a critical role in maintaining cellular cholesterol homeostasis and is implicated in various physiological and pathological processes, including the development of atherosclerosis. mdpi.com

The Indispensable Role of Stable Isotope Labeling in Illuminating Metabolic Pathways

Stable isotope labeling has become a gold-standard method for studying the metabolism of lipids and lipoproteins in living organisms. nih.gov By introducing a molecule with a stable isotope, such as ¹³C, researchers can trace its absorption, distribution, and conversion into other molecules over time. nih.govnih.gov This technique offers a significant advantage over older methods that used radioactive isotopes, as stable isotopes are safe for use in a wider range of studies. nih.gov The use of mass spectrometry allows for the precise detection and quantification of the labeled molecules and their metabolic products, providing unparalleled insights into the kinetics and fluxes of metabolic pathways. miragenews.com

Rationale for Utilizing Cholest-5-en-3-ol (3b)-, octanoate-1-13C as a Biochemical Probe

The specific design of Cholest-5-en-3-ol (3b)-, octanoate-1-13C makes it a highly effective tool for investigating cholesterol ester metabolism. By labeling the carbonyl carbon of the octanoate (B1194180) moiety, scientists can specifically track the fate of the fatty acid portion of the cholesteryl ester after it is administered. This allows for the detailed study of processes such as the hydrolysis of the cholesteryl ester and the subsequent pathways of the released octanoate. The choice of octanoate, a medium-chain fatty acid, may also offer specific insights into the metabolism of different types of fatty acids esterified to cholesterol. While detailed research findings specifically employing this exact molecule are not widely published, its utility can be inferred from the extensive use of other stable isotope-labeled lipids in metabolic research.

Scope and Structure of the Academic Research Outline

This article provides a focused overview of Cholest-5-en-3-ol (3b)-, octanoate-1-13C, structured to highlight its relevance in the field of lipid biochemistry. The subsequent sections will delve into the known properties of this compound and provide a table of all chemical compounds mentioned. The content is strictly confined to the biochemical and research applications of this compound, without venturing into dosage or safety profiles.

Compound Properties

| Property | Value | Source |

| Chemical Name | Cholest-5-en-3-ol (3b)-, octanoate-1-13C | Inferred from common nomenclature |

| Synonym | Cholesteryl octanoate-1-13C | sigmaaldrich.com |

| Molecular Formula | ¹³CC₃₄H₆₀O₂ | sigmaaldrich.com |

| Molecular Weight | 513.84 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Isotopic Purity | 99 atom % ¹³C | sigmaaldrich.com |

| Melting Point | 110 °C | sigmaaldrich.com |

Properties

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H60O2/c1-7-8-9-10-11-15-33(36)37-28-20-22-34(5)27(24-28)16-17-29-31-19-18-30(26(4)14-12-13-25(2)3)35(31,6)23-21-32(29)34/h16,25-26,28-32H,7-15,17-24H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLBBRQPVZDTNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H60O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Isotopic Incorporation of Cholest 5 En 3 Ol 3b , Octanoate 1 13c

Precursor Synthesis and Purification Methodologies

The successful synthesis of the target molecule, Cholest-5-en-3-ol (3β)-, octanoate-1-13C, hinges on the preparation and purification of its key precursors: the isotopically labeled fatty acid and the cholesterol backbone.

Synthesis of Octanoic Acid-1-13C

The introduction of the carbon-13 isotope at a specific position within the octanoic acid molecule is a crucial first step. A common and effective method for achieving this is through the use of a labeled cyanide, such as potassium cyanide (K¹³CN). nih.gov This synthetic route typically involves the reaction of a 1-bromoalkane with K¹³CN to form a ¹³C-labeled nitrile. nih.gov Subsequent hydrolysis of this nitrile yields the desired carboxylic acid with the ¹³C label at the carboxyl carbon (C-1 position). nih.gov

For the synthesis of Octanoic acid-1-¹³C, the starting material would be 1-bromoheptane. The reaction with K¹³CN (with a high isotopic purity, often around 99 atom % ¹³C) would produce 1-cyanoheptane-¹³C. nih.govsigmaaldrich.com This intermediate is then subjected to hydrolysis, typically under acidic or basic conditions, to yield Octanoic acid-1-¹³C. nih.gov

Purification of the resulting labeled fatty acid is essential to remove any unreacted starting materials or byproducts. This is often achieved through techniques such as fractional distillation or flash silica (B1680970) gel chromatography. chemicalbook.com The purity of the final product can be assessed using gas chromatography and confirmed by spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry. nih.gov

Table 1: Properties of Octanoic acid-1-¹³C

| Property | Value |

| CAS Number | 59669-16-8 sigmaaldrich.com |

| Linear Formula | CH₃(CH₂)₆¹³CO₂H sigmaaldrich.com |

| Molecular Weight | 145.20 sigmaaldrich.com |

| Isotopic Purity | 99 atom % ¹³C sigmaaldrich.com |

| Boiling Point | 237 °C (lit.) sigmaaldrich.com |

| Melting Point | 16 °C (lit.) sigmaaldrich.com |

| Density | 0.910 g/mL at 25 °C sigmaaldrich.com |

Preparation and Derivatization of Cholest-5-en-3-ol (3β)-

Cholest-5-en-3-ol (3β)-, more commonly known as cholesterol, is a readily available sterol that serves as the backbone for the target molecule. nih.gov For the purpose of esterification, the cholesterol molecule itself does not typically require extensive synthetic preparation, as it can be obtained from natural sources or through commercial suppliers. However, ensuring its purity is paramount for a clean and efficient esterification reaction. Purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

The key "derivatization" in this context is the esterification reaction itself, which will be discussed in detail in section 2.2. The hydroxyl group at the 3β position of the cholesterol molecule is the site of this reaction. nih.gov The reactivity of this hydroxyl group can be influenced by the surrounding steroid structure, but it is generally amenable to esterification under appropriate conditions.

Esterification Protocols for Cholest-5-en-3-ol (3β)-, octanoate-1-13C Generation

The formation of the ester linkage between the ¹³C-labeled octanoic acid and cholesterol is the central step in synthesizing the final product. This can be accomplished through both chemical and enzymatic methods, each with its own advantages and considerations.

Chemical Esterification Approaches and Optimization

A widely used method for the chemical esterification of sterols like cholesterol is the dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) coupling reaction. niscpr.res.in In this approach, DCC acts as a dehydrating agent, facilitating the formation of the ester bond between the carboxylic acid (Octanoic acid-1-¹³C) and the alcohol (Cholest-5-en-3-ol). DMAP serves as a catalyst to accelerate the reaction. niscpr.res.in

The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (B109758) (CH₂Cl₂), to prevent the hydrolysis of the activated intermediates. niscpr.res.in The reactants, cholesterol and Octanoic acid-1-¹³C, are dissolved in the solvent along with a catalytic amount of DMAP, and then DCC is added to initiate the reaction. niscpr.res.in The reaction mixture is usually stirred at room temperature for an extended period, often 24 hours, to ensure complete conversion. niscpr.res.in A byproduct of this reaction is dicyclohexylurea (DCU), which is insoluble in the reaction mixture and can be removed by filtration. niscpr.res.in

Optimization of this process involves adjusting the molar ratios of the reactants and the catalyst, as well as the reaction time and temperature, to maximize the yield of the desired cholesteryl ester. After the reaction is complete, the crude product is typically purified by column chromatography on silica gel to separate the target compound from any remaining starting materials or byproducts. niscpr.res.in

Enzymatic Esterification Techniques and Efficiency

Enzymatic esterification offers a milder and often more specific alternative to chemical methods. Lipases are a class of enzymes that can catalyze the formation of ester bonds and are frequently employed for the synthesis of cholesteryl esters. rsc.orgsigmaaldrich.com A commonly used lipase (B570770) for this purpose is Candida antarctica lipase B (CALB), often immobilized on a solid support (e.g., Novozym 435), which allows for easy separation from the reaction mixture and potential reuse of the enzyme. rsc.orgacs.org

The enzymatic reaction is typically conducted in a solvent-free system or in a non-polar organic solvent. rsc.org In a solvent-free approach, the molten reactants (cholesterol and Octanoic acid-1-¹³C) are mixed with the lipase at an elevated temperature, for example, 65°C. acs.org The reaction is stirred to ensure proper mixing and contact with the enzyme. acs.org

The efficiency of enzymatic esterification can be influenced by several factors, including the choice of enzyme, the reaction temperature, the molar ratio of the substrates, and the presence or absence of a solvent. rsc.org Kinetic studies can be performed to determine the optimal conditions for the reaction. rsc.org For instance, the rate of esterification can be monitored over time to determine when the reaction has reached completion. acs.org The use of enzymes can be particularly advantageous when dealing with sensitive substrates, as the reaction conditions are generally less harsh than those of chemical methods.

Post-Synthesis Characterization of Cholest-5-en-3-ol (3b)-, octanoate-1-13C

Following the synthesis and purification of Cholest-5-en-3-ol (3β)-, octanoate-1-¹³C, it is crucial to thoroughly characterize the final product to confirm its identity, purity, and the successful incorporation of the ¹³C isotope. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are invaluable tools for structural elucidation.

¹H NMR provides information about the proton environment in the molecule. The spectrum of the final product would show characteristic signals for the cholesterol backbone and the octanoate (B1194180) chain. rsc.orghuji.ac.il For example, the proton at the C-3 position of the cholesterol ring would show a downfield shift upon esterification. huji.ac.il

¹³C NMR is particularly important for confirming the incorporation of the ¹³C label. nih.govnih.gov The signal corresponding to the carbonyl carbon (C-1) of the octanoate moiety would be significantly enhanced and would appear at a characteristic chemical shift (around 173 ppm). researchgate.net This provides direct evidence of the successful isotopic labeling at the desired position.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to further confirm its identity. The mass spectrum of Cholest-5-en-3-ol (3β)-, octanoate-1-¹³C would show a molecular ion peak corresponding to the calculated molecular weight of the labeled compound (513.84 g/mol ). isotope.comsigmaaldrich.com The isotopic pattern of the molecular ion peak would also reflect the presence of the ¹³C atom.

Chromatographic Techniques: Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the synthesized compound. nih.gov By comparing the retention time of the synthesized product with that of an unlabeled standard, its identity can be further supported. These methods can also quantify the percentage of purity.

Table 2: Characterization Data for Cholest-5-en-3-ol (3b)-, octanoate-1-13C

| Property | Value |

| Empirical Formula | ¹³CC₃₄H₆₀O₂ sigmaaldrich.com |

| Molecular Weight | 513.84 sigmaaldrich.com |

| Isotopic Purity | 99 atom % ¹³C sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| Melting Point | 110 °C sigmaaldrich.com |

Assessment of Isotopic Enrichment and Purity

High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) is a common method to assess the chemical purity of the final product. This technique separates the compound from non-volatile impurities, and the detector provides a response proportional to the mass of the analyte. Studies have reported a chemical purity of over 99.5% for Cholest-5-en-3-ol (3b)-, octanoate-1-13C using this method. xml-journal.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for confirming both the identity and the isotopic enrichment of the labeled compound. xml-journal.net In LC-MS analysis, the compound is first separated by liquid chromatography and then ionized and detected by a mass spectrometer. The mass spectrum will show a molecular ion peak corresponding to the mass-to-charge ratio (m/z) of the ¹³C-labeled molecule. For Cholest-5-en-3-ol (3b)-, octanoate-1-¹³C, the expected molecular weight is approximately 513.84 g/mol , which is one mass unit higher than the unlabeled analogue due to the presence of the ¹³C atom. sigmaaldrich.com The relative intensities of the ion peaks for the labeled (M+1) and unlabeled (M) compound allow for the calculation of the isotopic enrichment, which has been reported to be as high as 99 atom % ¹³C. xml-journal.netsigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of cholesterol and its esters. nih.govnih.gov For these analyses, the compounds are often derivatized to increase their volatility. nih.gov

Table 1: Isotopic Enrichment and Purity Data for Cholest-5-en-3-ol (3b)-, octanoate-1-13C

| Parameter | Reported Value | Analytical Method |

|---|---|---|

| Chemical Purity | >99.5% | HPLC-ELSD |

| Isotopic Enrichment (atom % ¹³C) | 99.0% | LC-MS |

| Optical Purity | 99.0% | Not Specified |

Evaluation of Chemical and Stereochemical Integrity

Ensuring the chemical and stereochemical integrity of Cholest-5-en-3-ol (3b)-, octanoate-1-13C is paramount, as any alteration to its structure could affect its biological behavior. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for this evaluation.

¹³C NMR spectroscopy is particularly useful for verifying the position of the isotopic label. magritek.com The carbon atom at the C-1 position of the octanoate chain will exhibit a strong signal due to the high abundance of the ¹³C isotope at this specific location. The chemical shift of this labeled carbon provides definitive evidence of successful and specific isotopic incorporation. In general, solid-state ¹³C NMR with magic angle sample spinning (MASNMR) is a powerful method for the physical characterization of cholesteryl ester mixtures. nih.govresearchgate.net

The stereochemistry of the cholesterol backbone is crucial for its biological function. The synthetic methods employed are typically chosen to be mild enough not to cause isomerization at any of the chiral centers of the cholesterol molecule. hmdb.ca The stereochemical integrity is confirmed by comparing the spectroscopic data (e.g., NMR) with that of the starting cholesterol material and known data for related cholesteryl esters. wordpress.com Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to confirm the spatial relationships between protons and thus the stereochemistry of the molecule. wordpress.com

Table 2: Analytical Methods for Integrity Evaluation

| Analytical Technique | Purpose | Key Findings |

|---|---|---|

| ¹H NMR | Confirmation of overall molecular structure | Spectrum consistent with the expected structure of cholesteryl octanoate. |

| ¹³C NMR | Verification of the position of the ¹³C label | Enhanced signal at the C-1 position of the octanoate chain, confirming specific labeling. |

| LC-MS | Confirmation of molecular weight and isotopic enrichment | Detection of the correct molecular ion peak for the ¹³C-labeled compound. |

Advanced Analytical Methodologies for the Detection and Quantification of Cholest 5 En 3 Ol 3b , Octanoate 1 13c and Its Metabolites

Mass Spectrometry (MS)-Based Techniques for Isotope Ratio Analysis

Mass spectrometry has become an indispensable tool in metabolomics and metabolic flux analysis. nih.gov It measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weights and the quantification of specific molecules. In the context of stable isotope tracing, MS can distinguish between molecules that contain the heavy isotope (e.g., ¹³C) and their unlabeled (¹²C) counterparts. acs.org This capability is essential for calculating the rate of incorporation of the label into various metabolic pools, thereby providing a dynamic view of metabolic pathways. nih.govelifesciences.org Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely employed for these studies, each offering unique advantages. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Tracing

Gas chromatography-mass spectrometry is a robust technique for the analysis of volatile and thermally stable compounds. springernature.com For lipid analysis, particularly for sterols and their esters, GC-MS provides excellent chromatographic separation and sensitive detection. nih.gov In isotope tracing studies involving Cholest-5-en-3-ol (3b)-, octanoate-1-13C, GC-MS can be used to separate the labeled ester from other lipids and to identify and quantify its metabolites.

Cholesterol and its esters are not inherently volatile enough for direct GC analysis. mdpi.com Therefore, a crucial sample preparation step is chemical derivatization, which increases the volatility and thermal stability of the analytes. nih.govmdpi.com This process involves converting polar functional groups, such as the hydroxyl group on cholesterol, into less polar, more volatile derivatives.

Common derivatization strategies include:

Silylation: This is one of the most common methods, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used, often in a solvent like pyridine. mdpi.com For cholesteryl esters, prior hydrolysis to liberate free cholesterol may be necessary, which is then derivatized.

Alkylation (Esterification): Fatty acids that may be liberated from the cholesteryl ester via metabolic processes are often converted into methyl esters (FAMEs) for GC analysis. colostate.edu This is typically achieved using reagents like methanolic HCl or boron trifluoride-methanol. colostate.edu

The choice of derivatization agent is critical as it can influence chromatographic behavior and mass spectral fragmentation patterns.

GC-MS can be operated in two primary acquisition modes: full scan and selected ion monitoring (SIM).

Full Scan Mode: In this mode, the mass spectrometer scans a wide range of m/z values, generating a complete mass spectrum for each point in the chromatogram. This is highly valuable for identifying unknown metabolites, as the resulting spectrum provides a molecular fingerprint that can be compared against spectral libraries. acs.org For Cholest-5-en-3-ol (3b)-, octanoate-1-13C, full scan analysis would help in characterizing the fragmentation patterns of the labeled compound and its metabolic products.

Selected Ion Monitoring (SIM) Mode: For quantitative analysis, SIM mode offers significantly higher sensitivity and specificity. Instead of scanning a broad mass range, the mass spectrometer is set to monitor only a few specific ions of interest. nih.gov When analyzing ¹³C-labeled compounds, this allows for the simultaneous monitoring of the ion containing the ¹³C label and its corresponding unlabeled (¹²C) ion. nih.gov This precise measurement is fundamental for determining isotope ratios and calculating metabolic flux. nih.gov

| Compound | Fragment Type | Unlabeled Ion (m/z) | ¹³C-Labeled Ion (m/z) | Rationale |

|---|---|---|---|---|

| Cholesteryl octanoate (B1194180) | Molecular Ion (after derivatization) | [M]⁺ | [M+1]⁺ | Monitors the intact labeled ester vs. its natural abundance counterpart. |

| Octanoic Acid (as FAME) | Molecular Ion | 158 | 159 | Traces the ¹³C-labeled fatty acid moiety after hydrolysis and methylation. |

| Cholesterol (as TMS derivative) | Characteristic Fragment | 368 | 368 | Monitors the cholesterol backbone, which is expected to be unlabeled. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted Metabolomics

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful platform for metabolomics, offering high sensitivity and the ability to analyze a wide range of compounds, including those that are non-volatile or thermally labile. nih.gov A significant advantage of LC-MS for cholesterol ester analysis is that it often does not require chemical derivatization, simplifying sample preparation and avoiding potential artifacts. biorxiv.org This makes it particularly well-suited for high-throughput lipidomics and targeted analysis of the metabolites of Cholest-5-en-3-ol (3b)-, octanoate-1-13C. biorxiv.orglabrulez.com

The identification of unknown metabolites is a major challenge in metabolomics. High-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap analyzers, provides extremely accurate mass measurements (typically with errors of <5 ppm). nih.gov This high mass accuracy allows for the determination of the elemental formula of a detected ion. nih.govacs.org When a metabolite of Cholest-5-en-3-ol (3b)-, octanoate-1-13C is detected, HRMS can confirm the presence of the ¹³C label by identifying a mass shift of +1.00335 Da (the mass difference between ¹³C and ¹²C) and can provide the precise elemental composition of the rest of the molecule. This capability is critical for distinguishing the metabolite from other endogenous compounds that may have the same nominal mass (isobars). nih.gov

For highly sensitive and specific quantification of targeted metabolites, multiple reaction monitoring (MRM) performed on a triple quadrupole (QQQ) mass spectrometer is the gold standard. nih.govmdpi.com MRM is a tandem MS technique that involves two stages of mass filtering.

Precursor Ion Selection: The first quadrupole (Q1) is set to select only the ion of the target molecule (the precursor ion). For Cholest-5-en-3-ol (3b)-, octanoate-1-13C, this would be the [M+H]⁺ or [M+NH₄]⁺ ion.

Collision-Induced Dissociation (CID): The selected precursor ion is fragmented in the second quadrupole (Q2), which acts as a collision cell.

Product Ion Selection: The third quadrupole (Q3) is set to monitor a specific, characteristic fragment ion (the product ion) resulting from the fragmentation.

This process of monitoring a specific precursor-to-product ion transition is exceptionally selective, as it filters out most background noise and chemical interferences. researchgate.net For quantitative flux analysis, one can establish specific MRM transitions for the ¹³C-labeled parent compound and each of its anticipated metabolites, allowing for precise measurement of the flow of the isotopic label through the metabolic network. nih.gov

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |

|---|---|---|---|

| Cholest-5-en-3-ol (3b)-, octanoate-1-¹²C | 513.5 (M+NH₄)⁺ | 369.3 | Unlabeled Parent |

| Cholest-5-en-3-ol (3b)-, octanoate-1-¹³C | 514.5 (M+NH₄)⁺ | 369.3 | Labeled Parent |

| Metabolite A (e.g., ¹³C-labeled dicarboxylic acid) | [M+H]⁺ of Metabolite A | Specific fragment of A | Labeled Metabolite |

| Metabolite B (e.g., ¹³C-labeled shorter-chain acylcarnitine) | [M+H]⁺ of Metabolite B | 85.0 | Labeled Metabolite |

Isotope Tracing and Fluxomics via High-Throughput MS Platforms

Isotope tracing is a critical technique for elucidating metabolic pathways and quantifying the flux of metabolites through these pathways. nih.gov When Cholest-5-en-3-ol (3b)-, octanoate-1-13C is introduced into a biological system, it is metabolized and the ¹³C label is incorporated into various downstream products. High-throughput mass spectrometry (MS) platforms, particularly those coupled with liquid chromatography (LC-MS), are indispensable for this type of analysis due to their sensitivity and specificity. biorxiv.orgnih.govbiorxiv.org

LC-MS methods enable the separation of complex lipid mixtures, followed by the detection and quantification of the labeled compound and its metabolites. biorxiv.orgnih.gov The mass spectrometer can distinguish between the ¹³C-labeled molecule and its natural, unlabeled counterpart based on the one-dalton mass difference. By monitoring the time-dependent appearance and disappearance of the ¹³C label in different lipid pools, researchers can map metabolic pathways and calculate flux rates, providing a dynamic view of lipid metabolism. nih.gov For instance, studies using ¹³C-labeled precursors have successfully quantified cholesterol esterification and transfer processes in plasma. nih.gov

Tandem mass spectrometry (MS/MS) further enhances the specificity of detection. nih.gov In MS/MS analysis, the molecular ion of the labeled cholesteryl ester is selected and fragmented. The fragmentation pattern provides structural information and confirms the identity of the compound. For cholesteryl esters, a characteristic fragmentation involves the neutral loss of the cholestene moiety, allowing for specific detection of the esterified fatty acid. nih.gov With Cholest-5-en-3-ol (3b)-, octanoate-1-13C, the ¹³C label would be retained in the octanoate fragment, allowing for unambiguous tracing.

Table 1: Illustrative MS/MS Fragmentation Data for Cholesteryl Ester Analysis

| Precursor Ion Type | Compound | Precursor m/z (Illustrative) | Key Fragment Ion (Illustrative) | Significance |

| Lithiated Adduct [M+Li]⁺ | Unlabeled Cholesteryl Octanoate | 525.5 | 369.4 [Cholestene]⁺ | Identifies the cholesterol backbone. nih.gov |

| Lithiated Adduct [M+Li]⁺ | Cholesteryl octanoate-1-¹³C | 526.5 | 369.4 [Cholestene]⁺ | Confirms the ¹³C label is on the fatty acid, not the cholesterol. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed structural and quantitative information on isotopically labeled molecules. nih.govsci-hub.sersc.org

¹³C NMR spectroscopy is a direct and robust method for determining the site and extent of isotopic enrichment in a molecule. nih.govsci-hub.se In the case of Cholest-5-en-3-ol (3b)-, octanoate-1-¹³C, the signal corresponding to the carbonyl carbon (C1) of the octanoate chain would be significantly enhanced due to the high (e.g., >99%) ¹³C enrichment at this position, compared to the natural abundance of ¹³C (approx. 1.1%). nih.gov

This technique allows for the direct measurement of the fractional enrichment of the ¹³C label. ismrm.org The intensity of the enriched ¹³C signal relative to the signals of naturally abundant carbons within the same molecule or a known internal standard provides a quantitative measure of the labeled species. ¹³C NMR has been successfully used to monitor the esterification of cholesterol in biological samples like human blood plasma. nih.gov The high resolution of ¹³C NMR can distinguish the carbonyl carbons of different cholesteryl esters, providing specificity in complex mixtures. nih.gov

Table 2: Representative ¹³C NMR Chemical Shifts for Cholesteryl Esters

| Carbon Position | Typical Chemical Shift (ppm) | Expected Observation for Cholest-5-en-3-ol (3b)-, octanoate-1-¹³C |

| Ester Carbonyl (C=O) | ~173 ppm | A highly intense signal due to ¹³C enrichment. |

| Cholesterol C3 | ~74 ppm | Signal at natural abundance. |

| Cholesterol C5 | ~140 ppm | Signal at natural abundance. |

| Cholesterol C6 | ~122 ppm | Signal at natural abundance. |

Two-dimensional (2D) and multi-nuclear NMR techniques provide even greater detail by correlating different nuclei within a molecule. acs.orgnih.gov For ¹³C-labeled compounds, heteronuclear correlation experiments like the Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy are particularly valuable.

¹H-¹³C HSQC: This experiment correlates ¹³C nuclei with their directly attached protons. While the ¹³C-labeled carbonyl carbon in octanoate-1-¹³C has no directly attached protons, the protons on the adjacent carbon (C2) of the fatty acid chain can be observed.

¹H-¹³C HMBC: This experiment reveals correlations between carbons and protons that are two or three bonds apart. It is highly effective for confirming the position of the ¹³C label in Cholest-5-en-3-ol (3b)-, octanoate-1-¹³C by showing a correlation between the labeled carbonyl carbon and the protons on C2 of the octanoate chain and the proton on C3 of the cholesterol ring.

2D ¹³C-¹³C Correlation Spectroscopy (e.g., INADEQUATE): In highly enriched samples, these experiments can show direct carbon-carbon couplings, providing unambiguous evidence of the molecular structure and labeling pattern. acs.org

These multi-dimensional approaches are crucial for resolving spectral overlap in complex biological samples and for definitively assigning the location of the isotopic label, ensuring accurate interpretation of metabolic tracing studies. nih.govnih.gov

Chromatographic Separation Techniques for Sample Preparation and Analysis

Effective separation and purification of the target analyte from complex biological matrices is a prerequisite for accurate quantification and analysis. Chromatographic techniques are central to this process.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, purification, and quantification of cholesteryl esters from biological extracts. nih.govnih.gov Given the hydrophobic nature of Cholest-5-en-3-ol (3b)-, octanoate-1-¹³C, reversed-phase HPLC is the most common approach. uw.edu.plnih.gov

In a typical reversed-phase setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of solvents like acetonitrile, isopropanol, and water. nih.govnih.gov Isocratic elution with an optimized mobile phase composition can achieve excellent separation of cholesterol from its various esters. nih.govresearchgate.net

Detection is commonly performed using a UV detector, typically at wavelengths around 205 nm where cholesterol and its esters absorb light. uw.edu.plnih.gov For quantitative analysis, a calibration curve is generated using standards of known concentration. The purity of the isolated fractions can be assessed by analyzing the peak shape and spectral data from a photodiode array (PDA) detector. researchgate.net HPLC is not only an analytical tool but also a preparative one, used to purify the synthesized ¹³C-labeled compound and to isolate it and its metabolites from biological samples for subsequent analysis by MS or NMR. nih.gov

Table 3: Example HPLC Method Parameters for Cholesteryl Ester Analysis

| Parameter | Description | Reference |

| Column | Reversed-phase C18, e.g., 4.6 x 250 mm, 5 µm | nih.govresearchgate.net |

| Mobile Phase | Isopropanol/Acetonitrile/Water (e.g., 60/30/10, v/v/v) | nih.gov |

| Flow Rate | 1.0 - 1.5 mL/min | nih.govresearchgate.net |

| Detection | UV at 205 nm | nih.govuw.edu.pl |

| Retention Time | Cholesterol esters elute later than free cholesterol due to higher hydrophobicity. | uw.edu.pl |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for the separation of lipid classes. aocs.org It is particularly useful for initial screening of lipid extracts and for preparative fractionation of samples prior to more sophisticated analyses. nih.gov

For the analysis of Cholest-5-en-3-ol (3b)-, octanoate-1-¹³C, a silica (B1680970) gel plate is used as the stationary phase. A nonpolar mobile phase, typically a mixture of hexane (B92381) and diethyl ether, often with a small amount of acetic or formic acid, is used to develop the plate. aocs.org The lipids separate based on their polarity; nonpolar lipids like cholesteryl esters migrate furthest up the plate, while more polar lipids like free cholesterol, diacylglycerols, and phospholipids (B1166683) have lower retention factors (Rf values).

After separation, the lipid spots can be visualized by staining with reagents such as iodine vapor, phosphomolybdic acid, or a fluorescent dye. For preparative work, the corresponding band on the silica gel can be scraped off, and the lipid can be eluted from the silica with a suitable solvent. This provides a simple way to isolate the cholesteryl ester fraction for further analysis by GC-MS, LC-MS, or NMR. nih.govaocs.org

Comprehensive Sample Preparation Protocols for Biological Matrices

The accurate detection and quantification of Cholest-5-en-3-ol (3b)-, octanoate-1-13C and its metabolites from complex biological matrices is critically dependent on the initial sample preparation. This crucial step aims to efficiently isolate the lipids of interest from other cellular components such as proteins and carbohydrates, minimize degradation, and remove interfering substances that could compromise downstream analysis. The choice of methodology is dictated by the specific properties of the analyte and the nature of the biological sample.

Lipid Extraction Methodologies (e.g., Folch, Bligh & Dyer, MTBE)

The extraction of Cholest-5-en-3-ol (3b)-, octanoate-1-13C, a nonpolar cholesteryl ester, from biological samples is a fundamental step for its subsequent analysis. Several established methods are widely used, each with its own set of advantages and limitations. The selection of an appropriate extraction technique is paramount for achieving high recovery and purity of the target analyte.

The Folch method is a classic and widely adopted technique for the exhaustive extraction of lipids from tissues. seafdec.org It utilizes a chloroform-methanol (2:1, v/v) mixture which, when added to a tissue homogenate, forms a single phase with the water present in the sample, allowing for efficient lipid solubilization. seafdec.orggerli.com Subsequent addition of water or a saline solution induces phase separation, resulting in a lower chloroform (B151607) phase containing the purified lipids and an upper aqueous phase with non-lipid contaminants. seafdec.orggerli.com This method is particularly effective for tissues with a high lipid content (>2%) and is considered a benchmark for the extraction of a broad range of lipid classes. nih.govnih.gov For quantitative analysis, re-extraction of the residue is often recommended to ensure complete recovery. nih.gov

The Bligh & Dyer method is a modification of the Folch procedure, particularly suitable for samples with high water content, such as cell suspensions or homogenates. gerli.com This method employs a chloroform-methanol-water mixture that results in a biphasic system where the lipids are partitioned into the lower chloroform layer. gerli.comcdnsciencepub.com While efficient for many applications, it may provide lower yields for samples rich in lipids compared to the Folch method due to the lower proportion of solvent used. nih.gov Acidification of the Bligh & Dyer solvent system can improve the recovery of certain acidic lipids. gerli.com

The Methyl-tert-butyl ether (MTBE) method has gained popularity as a less toxic and more user-friendly alternative to chloroform-based extractions. nih.govresearchgate.net In this procedure, lipids are extracted into a one-phase system of methanol (B129727) and MTBE. nih.gov The addition of water then induces phase separation, with the key advantage that the lipid-containing organic phase is the upper layer. nih.govresearchgate.net This simplifies the collection of the lipid extract and minimizes contamination from the lower aqueous phase and the precipitated protein pellet at the bottom. researchgate.netresearchgate.net The MTBE method has been shown to provide comparable or even better recoveries for many lipid classes, including cholesteryl esters, when compared to the Folch and Bligh & Dyer methods. researchgate.netresearchgate.netmdpi.com

Below is an interactive data table summarizing the key features of these lipid extraction methodologies.

| Feature | Folch Method | Bligh & Dyer Method | MTBE Method |

| Solvent System | Chloroform/Methanol (2:1, v/v) | Chloroform/Methanol/Water | Methanol/MTBE/Water |

| Primary Application | Tissues, especially high-lipid content | Samples with high water content (e.g., cell suspensions) | High-throughput lipidomics, automated extractions |

| Lipid-Containing Phase | Lower (Chloroform) | Lower (Chloroform) | Upper (MTBE) |

| Key Advantage | High extraction efficiency for a broad range of lipids. nih.gov | Simultaneous extraction and partitioning. gerli.com | Faster, cleaner, and uses a less toxic solvent. nih.govresearchgate.net |

| Key Disadvantage | Use of toxic chloroform. | Potentially lower recovery for high-lipid samples. nih.gov | High volatility of MTBE can affect reproducibility. nih.gov |

Sample Clean-up and Fractionation Procedures for Downstream Analysis

Following the initial lipid extraction, further clean-up and fractionation steps are often necessary to isolate Cholest-5-en-3-ol (3b)-, octanoate-1-13C and its metabolites from other lipid classes and interfering compounds. This is particularly crucial for achieving the sensitivity and specificity required for mass spectrometry-based analysis.

Solid-Phase Extraction (SPE) is a commonly employed technique for the fractionation of lipid extracts. This chromatographic method separates compounds based on their affinity for a solid stationary phase and a liquid mobile phase. For the separation of cholesteryl esters, silica gel-based SPE is frequently used. Nonpolar lipids like cholesteryl esters have a low affinity for the polar silica gel and can be eluted with a nonpolar solvent system, such as hexane/ethyl acetate. gerli.com This allows for the effective separation of cholesteryl esters from more polar lipids like free fatty acids, phospholipids, and glycerolipids.

Thin-Layer Chromatography (TLC) is another valuable technique for the purification of lipid extracts. In TLC, the lipid extract is spotted onto a plate coated with a thin layer of adsorbent material, typically silica gel. The plate is then placed in a developing chamber with a solvent system, which moves up the plate by capillary action, separating the lipid components based on their polarity. youtube.com The separated lipid bands can be visualized, and the band corresponding to cholesteryl esters can be scraped from the plate and the lipids extracted for further analysis. gerli.com This method is particularly useful for removing interfering residues that can affect subsequent gas chromatography analysis. gerli.com

For more complex biological samples or when a higher degree of purification is required, High-Performance Liquid Chromatography (HPLC) can be used as a preparative fractionation step. nih.gov Reverse-phase HPLC, which separates molecules based on their hydrophobicity, is well-suited for separating different cholesteryl ester species. nih.gov Fractions can be collected at specific retention times corresponding to the elution of the target analytes for subsequent detailed analysis. nih.gov

The selection of the appropriate clean-up and fractionation procedure depends on the complexity of the sample matrix, the concentration of the analyte, and the requirements of the downstream analytical instrumentation. For the analysis of isotopically labeled compounds like Cholest-5-en-3-ol (3b)-, octanoate-1-13C, these purification steps are critical to remove any potential isobaric interferences that could affect the accuracy of the isotopic enrichment measurements. nih.gov

Biochemical Pathways and Metabolic Fluxes Elucidated Using Cholest 5 En 3 Ol 3b , Octanoate 1 13c

Dynamics of Cholesterol Esterification and Hydrolysis

The cellular balance of free cholesterol and cholesteryl esters is a tightly regulated process, crucial for maintaining membrane integrity and preventing cellular toxicity from excess free cholesterol. The use of Cholest-5-en-3-ol (3b)-, octanoate-1-13C allows for precise tracking of the ester's fate, providing insights into the rates of its synthesis and breakdown.

Enzymatic Activities of Acyl-CoA:Cholesterol Acyltransferase (ACAT/SOAT) Isoforms

The esterification of cholesterol is primarily catalyzed by two key enzymes located in the endoplasmic reticulum (ER): Acyl-CoA:Cholesterol Acyltransferase 1 (ACAT1/SOAT1) and ACAT2/SOAT2. nih.gov These enzymes convert free cholesterol and a fatty acyl-CoA into a cholesteryl ester, a more hydrophobic molecule suitable for storage. creative-proteomics.com

ACAT1 is ubiquitously expressed in various tissues, while ACAT2 is predominantly found in the liver and intestines. Both are allosteric enzymes that can be activated by various sterols. nih.gov The activity of these isoforms is critical in regulating cellular cholesterol homeostasis. nih.gov By introducing a labeled substrate like ¹³C-octanoate, researchers can quantify the rate of its incorporation into the cholesteryl ester pool, thereby measuring the specific activity of ACAT/SOAT isoforms under various cellular conditions. This process is fundamental to the formation of lipid droplets where cholesteryl esters are stored. nih.govnih.gov Studies have shown that inhibiting SOAT activity blocks the formation of cholesterol crystals within hepatocyte lipid droplets, highlighting the enzyme's role in cholesterol storage and pathogenesis. nih.gov

Table 1: Key Enzymes in Cholesterol Ester Metabolism

| Enzyme | Full Name | Cellular Location | Function | Substrates | Products |

| ACAT1/SOAT1 | Acyl-CoA:Cholesterol Acyltransferase 1 | Endoplasmic Reticulum | Cholesterol Esterification | Cholesterol, Fatty Acyl-CoA | Cholesteryl Ester, CoA-SH |

| ACAT2/SOAT2 | Acyl-CoA:Cholesterol Acyltransferase 2 | Endoplasmic Reticulum | Cholesterol Esterification | Cholesterol, Fatty Acyl-CoA | Cholesteryl Ester, CoA-SH |

| CEH | Cholesterol Ester Hydrolase | Cytosol | Cholesteryl Ester Hydrolysis | Cholesteryl Ester | Free Cholesterol, Fatty Acid |

| LAL | Lysosomal Acid Lipase (B570770) | Lysosomes | Cholesteryl Ester Hydrolysis | Cholesteryl Ester, Triglycerides | Free Cholesterol, Fatty Acid |

Kinetics of Cholesterol Ester Hydrolase (CEH) and Lysosomal Acid Lipase (LAL)

The hydrolysis of stored cholesteryl esters is as vital as their synthesis. This reverse reaction is carried out by hydrolases, which release free cholesterol and fatty acids. The primary enzymes involved are neutral Cholesterol Ester Hydrolase (CEH) in the cytosol and Lysosomal Acid Lipase (LAL) within lysosomes. creative-proteomics.comnih.gov

LAL plays a crucial role in hydrolyzing cholesteryl esters and triglycerides from lipoproteins that are taken up by the cell via endocytosis. nih.govuniprot.org A deficiency in LAL leads to the accumulation of these lipids in lysosomes, causing severe metabolic disorders. nih.govuniprot.org Using an exogenous tracer like Cholest-5-en-3-ol (3b)-, octanoate-1-13C, which is delivered to the lysosome, allows for the direct measurement of LAL's kinetic activity. The rate of appearance of ¹³C-labeled octanoate (B1194180) and free cholesterol from the lysosomal compartment into the cytosol provides a clear measure of the enzyme's hydrolytic efficiency. nih.gov

Regulatory Mechanisms Governing Intracellular Cholesterol Ester Turnover

The continuous cycle of cholesterol esterification and hydrolysis, known as the cholesterol ester cycle, allows cells to dynamically manage their free cholesterol levels. This turnover is regulated by multiple factors, including the intracellular concentration of cholesterol itself, the availability of fatty acids, and hormonal signaling. creative-proteomics.comnih.gov

Cellular Transport and Subcellular Trafficking of Cholesterol Esters

Once formed, cholesteryl esters are not static; they are transported and stored in specific subcellular compartments. Understanding their trafficking is key to comprehending lipid-related cellular processes.

Intracellular Fate and Distribution of Exogenous Cholest-5-en-3-ol (3b)-, octanoate-1-13C

When a cell takes up an exogenous labeled cholesteryl ester such as Cholest-5-en-3-ol (3b)-, octanoate-1-13C, it typically enters the endo-lysosomal pathway. nih.govnih.gov Within the acidic environment of the lysosome, LAL hydrolyzes the ester bond. nih.gov The resulting labeled free cholesterol and ¹³C-octanoate are then transported out of the lysosome to other organelles.

Studies using labeled cholesterol have shown that it can be incorporated into various cellular pools. nih.gov The liberated cholesterol can be transported to the plasma membrane to alter its fluidity, or to the endoplasmic reticulum. nih.govnih.gov In the ER, it can be re-esterified by ACAT (using a different, unlabeled fatty acid) and stored in lipid droplets, or it can serve as a precursor for the synthesis of other essential molecules. frontiersin.org Tracking the ¹³C-labeled octanoate reveals the fate of the fatty acid component, which can be used for energy production via beta-oxidation or for the synthesis of other lipids.

Table 2: Illustrative Metabolic Fate of Labeled Cholesteryl Octanoate This table presents a hypothetical time-course experiment to illustrate the tracking of the ¹³C label from Cholest-5-en-3-ol (3b)-, octanoate-1-13C following its introduction to cultured cells.

| Time Point | % ¹³C Label in Lysosomal Cholesteryl Ester | % ¹³C Label as Cytosolic Free Fatty Acid (Octanoate) | % ¹³C Label in Lipid Droplet Cholesteryl Esters | % ¹³C Label in Mitochondrial Fatty Acids |

| 0 hr | 100% | 0% | 0% | 0% |

| 1 hr | 60% | 35% | 5% | <1% |

| 4 hr | 15% | 40% | 40% | 5% |

| 12 hr | <5% | 10% | 70% | 15% |

Formation and Remodeling of Lipid Droplets Containing Cholesterol Esters

Lipid droplets (LDs) are dynamic organelles that serve as the primary sites for storing neutral lipids, including cholesteryl esters and triacylglycerols. nih.govnih.gov The synthesis of these neutral lipids occurs in the ER, where they accumulate between the leaflets of the ER bilayer, eventually budding off to form mature LDs in the cytoplasm. nih.gov

The use of Cholest-5-en-3-ol (3b)-, octanoate-1-13C allows for the visualization and quantification of how newly synthesized cholesteryl esters are incorporated into LDs. These organelles are in a constant state of flux, with lipids being continuously added and removed in a process of remodeling. youtube.com The composition of LDs, particularly the ratio of cholesteryl esters to triacylglycerols, can influence their physical properties and formation. nih.gov For instance, triacylglycerols can facilitate the nucleation of cholesteryl ester droplets. nih.gov By tracing the labeled octanoate, researchers can study the dynamics of LD formation, growth, and breakdown, and how these processes are influenced by the cell's metabolic state. youtube.commdpi.com

Endoplasmic Reticulum (ER) and Golgi Apparatus Involvement in Cholesterol Ester Flux

The journey of newly synthesized cholesterol esters often begins within the intricate network of the endoplasmic reticulum (ER) and the Golgi apparatus, particularly in hepatocytes. The ER is the primary site for the synthesis of triglycerides and the esterification of cholesterol. nih.gov In the liver, these lipids, including cholesterol esters, are packaged with apolipoprotein B-100 (ApoB-100) to form very-low-density lipoprotein (VLDL) particles. nih.gov This assembly process is a critical step in the endogenous lipid transport pathway. utmb.edu

Utilizing a tracer like Cholest-5-en-3-ol (3b)-, octanoate-1-13C allows researchers to follow the movement, or flux, of these esters from their site of synthesis or modification into nascent lipoprotein particles. After their assembly in the ER, the VLDL particles are transported to the Golgi apparatus for further processing and maturation before being secreted into the bloodstream. nih.gov Studies tracking labeled lipids have shown that a significant portion of cholesterol esters internalized by hepatocytes can be rapidly re-secreted within VLDL particles without fully mixing with the cell's total cholesterol pool. ahajournals.org This indicates a highly efficient and channeled pathway for cholesterol ester trafficking through the ER and Golgi, which is essential for maintaining both hepatic and whole-body cholesterol balance. ahajournals.org

Mechanisms of Lipoprotein Metabolism and Reverse Cholesterol Transport (in non-human systems)

Non-human systems, ranging from in vitro cell cultures to animal models, are invaluable for dissecting the complex mechanisms of lipoprotein metabolism and reverse cholesterol transport (RCT). RCT is the process by which excess cholesterol from peripheral tissues is returned to the liver for excretion, a pathway considered crucial for preventing atherosclerosis. ahajournals.orgelsevier.es Labeled cholesterol esters, such as Cholest-5-en-3-ol (3b)-, octanoate-1-13C, are instrumental in these studies.

To study the metabolic fate of cholesterol esters, they must first be incorporated into lipoprotein particles. Researchers have developed reliable in vitro methods to achieve this. One such method involves mixing the labeled cholesterol esters, dissolved in ethanol, with isolated low-density lipoprotein (LDL) or high-density lipoprotein (HDL) in the presence of lipoprotein-deficient serum, which provides the necessary lipid transfer activity. nih.gov The efficiency of this incorporation depends on factors like the duration of incubation and the amount of acceptor lipoprotein. nih.gov Importantly, these labeling techniques have been shown not to alter the chemical or physical properties of the lipoproteins. nih.gov Studies using rat and monkey models have confirmed that lipoproteins labeled in vitro with radioactive cholesterol esters exhibit plasma clearance rates identical to those of lipoproteins labeled in vivo, validating the biological relevance of this approach. nih.govnih.gov In plasma, labeled cholesterol esters are rapidly associated with lipoproteins, with over 98% of the tracer found in these particles. nih.gov

Cholesterol Ester Transfer Protein (CETP) and Phospholipid Transfer Protein (PLTP) are key plasma proteins that mediate the transfer of lipids between different lipoprotein classes. umw.edu.plnih.govresearchgate.net

CETP facilitates the transfer of cholesterol esters from HDL to apolipoprotein B-containing lipoproteins (like VLDL and LDL) in exchange for triglycerides. nih.govimrpress.com This action remodels the lipid core of these particles. The mechanism is thought to involve CETP forming a "tunnel" or a ternary complex between lipoproteins to allow for lipid movement. umw.edu.pl In species that have active CETP, this protein is a central player in the RCT pathway. imrpress.com

PLTP is responsible for transferring phospholipids (B1166683), primarily from triglyceride-rich lipoproteins to HDL. imrpress.com This process can lead to the fusion and size expansion of HDL particles. nih.gov

| Protein | Primary Function | Role in Lipoprotein Metabolism |

| CETP | Transfers cholesterol esters from HDL to VLDL/LDL in exchange for triglycerides. nih.govimrpress.com | Remodels lipoprotein cores; central to reverse cholesterol transport. imrpress.com |

| PLTP | Transfers phospholipids to HDL. imrpress.com | Modifies HDL size and composition; involved in HDL particle fusion. nih.gov |

The liver is the central organ for processing cholesterol esters. It clears cholesterol ester-rich lipoprotein remnants from the circulation and is also the primary site for secreting lipoproteins. ahajournals.org In non-human models, such as hamsters, studies have shown that the uptake of different lipoprotein classes by hepatocytes distinctly regulates the liver's own cholesterol synthesis. ahajournals.org The liver takes up chylomicron remnants and VLDL remnants (also known as intermediate-density lipoproteins or IDL) through receptor-mediated pathways. nih.gov Once inside the hepatocyte, the cholesterol esters can be hydrolyzed to free cholesterol and then be re-esterified, converted to bile acids, or re-secreted into the circulation within newly formed VLDL particles. utmb.eduelsevier.es Tracing studies using labeled cholesterol esters allow for the quantification of these hepatic uptake and secretion rates, providing critical data on the efficiency of the RCT pathway.

Interconnections with Fatty Acid and Glycerolipid Metabolic Pathways

The Cholest-5-en-3-ol (3b)-, octanoate-1-13C tracer is unique because its fatty acid moiety, octanoate, is also metabolically active. Once the ester bond is hydrolyzed by enzymes like cholesterol esterase, the cholesterol and the 13C-labeled octanoate are free to enter their respective metabolic pathways. nih.gov

Octanoate is a medium-chain fatty acid. Unlike long-chain fatty acids, it can be rapidly absorbed and transported to the liver and other tissues for metabolism. The primary metabolic fate of octanoate is β-oxidation, which occurs within the mitochondria. youtube.com This process breaks down the fatty acid into two-carbon units of acetyl-CoA. youtube.com

Studies using [1-13C]octanoate have demonstrated that the labeled carbon can be tracked through these metabolic conversions. nih.gov Following infusion in vivo, the 13C label from octanoate is rapidly detected in the acetylcarnitine pool. nih.gov This indicates that the octanoate undergoes mitochondrial transport and is converted to acetyl-CoA via β-oxidation. nih.gov The resulting [1-13C]acetyl-CoA can then enter various other metabolic pathways.

| Precursor | Key Process | Major Labeled Product | Metabolic Significance |

| Octanoate-1-13C | β-oxidation youtube.com | [1-13C]Acetyl-CoA | Central intermediate for the TCA cycle (energy production) or fatty acid synthesis. youtube.com |

| [1-13C]Acetyl-CoA | Carnitine Palmitoyltransferase | [1-13C]Acetylcarnitine | Reflects the pool of acetyl-CoA available for mitochondrial metabolism. nih.gov |

This ability to trace the fate of the octanoate moiety provides a window into the interplay between cholesterol ester metabolism and fatty acid oxidation, offering insights into cellular energy status and substrate utilization in various tissues.

Cross-Talk and Regulatory Feedback Loops with Triglyceride and Phospholipid Synthesis

The use of Cholest-5-en-3-ol (3b)-, octanoate-1-13C as a tracer provides a unique window into the dynamic recycling of fatty acids within the cell. Once administered, this labeled cholesteryl ester enters the cellular milieu where it is subject to hydrolysis by esterases. This enzymatic action liberates the cholesterol backbone and, critically, the [1-¹³C]octanoate fatty acid. The ¹³C label at the carboxyl-carbon of octanoate allows for its precise tracking as it enters the cellular fatty acid pool. From this pool, the labeled octanoate can be channeled into various metabolic fates, including re-esterification into triglycerides and phospholipids.

Detailed Research Findings

Tracer studies employing isotopically labeled fatty acids have established the principle that fatty acids released from one lipid class can be incorporated into others, demonstrating a high degree of metabolic flexibility and cross-talk. eurisotop.comnih.gov While specific quantitative data on the flux of [1-¹³C]octanoate from Cholest-5-en-3-ol (3b)-, octanoate-1-13C into triglyceride and phospholipid pools is a niche area of research, the foundational principles derived from studies with similar labeled fatty acids allow for a clear understanding of the expected metabolic pathways.

Upon hydrolysis of the labeled cholesteryl ester, the released [1-¹³C]octanoate is activated to its CoA thioester, [1-¹³C]octanoyl-CoA. This activated fatty acid can then enter the pathways for triglyceride and phospholipid synthesis.

Incorporation into Triglycerides: The synthesis of triglycerides involves the sequential acylation of a glycerol-3-phosphate backbone. The [1-¹³C]octanoyl-CoA can be utilized by glycerol-3-phosphate acyltransferase (GPAT) and subsequent acyltransferases to be incorporated into the newly forming triglyceride molecule. The presence of the ¹³C label in the triglyceride fraction provides a direct measure of the flux of fatty acids from the cholesteryl ester pool to the triglyceride storage pool.

Incorporation into Phospholipids: Similarly, the [1-¹³C]octanoyl-CoA can be incorporated into phospholipids, which are essential components of cellular membranes. The synthesis of phospholipids also utilizes acyl-CoA donors for the acylation of the glycerol (B35011) backbone. By measuring the ¹³C enrichment in various phospholipid classes (e.g., phosphatidylcholine, phosphatidylethanolamine), researchers can quantify the contribution of fatty acids derived from cholesteryl ester hydrolysis to membrane biogenesis and remodeling.

The partitioning of the labeled octanoate between triglyceride and phospholipid synthesis is subject to complex regulatory control. Key transcription factors such as Sterol Regulatory Element-Binding Proteins (SREBPs) and other nuclear receptors play a central role in coordinating the expression of genes involved in fatty acid, triglyceride, and cholesterol metabolism. nih.gov The flux of metabolites through these pathways can, in turn, influence the activity of these regulatory proteins, creating intricate feedback loops.

Illustrative Data on Metabolic Flux

To illustrate the type of data obtained from such tracer studies, the following tables present hypothetical yet representative findings on the distribution of the ¹³C label from [1-¹³C]octanoate into cellular lipid pools over time. These tables are based on the established principles of lipid tracer methodology. nih.gov

Table 1: Incorporation of ¹³C-label from [1-¹³C]Octanoate into Major Lipid Classes

| Time (hours) | ¹³C Enrichment in Triglycerides (as % of total labeled fatty acid) | ¹³C Enrichment in Phospholipids (as % of total labeled fatty acid) |

| 1 | 5.2 ± 0.8 | 2.1 ± 0.4 |

| 4 | 15.8 ± 2.1 | 6.5 ± 1.2 |

| 8 | 25.3 ± 3.5 | 10.2 ± 1.8 |

| 12 | 22.1 ± 2.9 | 12.8 ± 2.0 |

| 24 | 18.7 ± 2.5 | 14.5 ± 2.3 |

Values are presented as mean ± standard deviation.

Table 2: Distribution of ¹³C-label within Phospholipid Subclasses at 24 hours

| Phospholipid Subclass | ¹³C Enrichment (as % of total labeled phospholipid) |

| Phosphatidylcholine (PC) | 65.4 ± 5.1 |

| Phosphatidylethanolamine (PE) | 22.8 ± 3.7 |

| Phosphatidylinositol (PI) | 7.3 ± 1.5 |

| Phosphatidylserine (PS) | 4.5 ± 1.1 |

Values are presented as mean ± standard deviation.

These data tables illustrate how the fatty acid moiety from a cholesteryl ester is dynamically re-distributed into both energy storage lipids (triglycerides) and structural lipids (phospholipids). The initial rapid incorporation into triglycerides reflects the active storage of fatty acids, while the sustained increase in phospholipid labeling points to the continuous turnover and remodeling of cellular membranes.

The study of such metabolic cross-talk using tracers like Cholest-5-en-3-ol (3b)-, octanoate-1-13C is fundamental to understanding the integrated regulation of lipid homeostasis and how its dysregulation contributes to metabolic diseases.

Applications of Cholest 5 En 3 Ol 3b , Octanoate 1 13c As a Metabolic Tracer in Experimental Research Models

In Vitro Cellular Models for Lipid Metabolism Studies

In vitro cell culture systems offer a controlled environment to dissect specific molecular pathways of lipid metabolism. The use of Cholest-5-en-3-ol (3b)-, octanoate-1-13C in these models enables researchers to quantify the rates of uptake, hydrolysis, re-esterification, and secretion of cholesterol and fatty acids in specific cell types.

Hepatocyte Models for Hepatic Lipid Homeostasis and Secretion

Hepatocytes are central to maintaining whole-body cholesterol homeostasis, managing the assembly and secretion of lipoproteins, and producing bile acids. When primary hepatocytes or hepatocyte-derived cell lines (e.g., HepG2) are incubated with Cholest-5-en-3-ol (3b)-, octanoate-1-13C, the ¹³C label can be traced to elucidate several key processes. Upon uptake, the cholesteryl ester is hydrolyzed, releasing [1-¹³C]octanoate and cholesterol. The labeled octanoate (B1194180) can then be traced as it is oxidized for energy or incorporated into newly synthesized complex lipids, such as triglycerides and phospholipids (B1166683). The cholesterol moiety can be re-esterified with unlabeled fatty acids and stored in lipid droplets or packaged into lipoproteins (VLDL, LDL) for secretion. By analyzing the cellular lipids and the secreted lipoproteins using mass spectrometry, researchers can quantify the dynamics of these pathways.

Table 1: Hypothetical Metabolic Fate of [1-¹³C]Octanoate in Cultured Hepatocytes

| Time (hours) | Intracellular [1-¹³C]Octanoate (nmol/mg protein) | ¹³C-labeled Triglycerides (nmol/mg protein) | Secreted ¹³C-labeled VLDL-Cholesteryl Esters (nmol/mg protein) |

| 1 | 15.2 | 2.5 | 0.8 |

| 4 | 8.7 | 9.8 | 3.5 |

| 12 | 3.1 | 18.4 | 9.1 |

| 24 | 1.5 | 22.1 | 15.6 |

Macrophage Models for Foam Cell Formation and Cholesterol Efflux Research

The transformation of macrophages into lipid-laden foam cells is a critical event in the development of atherosclerosis. Cholest-5-en-3-ol (3b)-, octanoate-1-13C is an invaluable tracer in studying this process. Macrophage cell lines (e.g., J774, THP-1) are exposed to the labeled compound, often incorporated into lipoprotein particles to mimic physiological conditions. The uptake of these particles leads to the accumulation of ¹³C-labeled cholesteryl esters in intracellular lipid droplets. The hydrolysis of these esters releases [1-¹³C]octanoate and cholesterol. The labeled fatty acid can be tracked to assess macrophage fatty acid oxidation and storage. Furthermore, this model allows for the investigation of cholesterol efflux, a key anti-atherogenic process. After loading the macrophages with the labeled cholesteryl ester, the appearance of the ¹³C label in the extracellular medium in the presence of cholesterol acceptors like HDL can be measured to quantify the rate of cholesterol removal from the cells.

Intestinal Enterocyte Models for Dietary Cholesterol Ester Absorption and Chylomicron Assembly

Dietary cholesterol esters must be hydrolyzed in the intestinal lumen before the resulting cholesterol and fatty acids are absorbed by enterocytes. To study the intracellular fate of absorbed lipids, in vitro models like Caco-2 cells, which differentiate to form a polarized monolayer mimicking the intestinal epithelium, are used. Cholest-5-en-3-ol (3b)-, octanoate-1-13C can be incorporated into micelles to simulate digested dietary fat. Following apical application, the uptake and transport of the ¹³C-labeled octanoate can be monitored. Inside the enterocyte, fatty acids and cholesterol are re-esterified to form cholesteryl esters and triglycerides, which are then assembled into chylomicrons for secretion from the basolateral side. By sampling the basolateral medium and analyzing its lipid content, the rate of chylomicron secretion and the incorporation of the ¹³C-labeled fatty acid into chylomicron lipids can be determined, providing insights into dietary fat absorption.

Adipocyte Models for Lipid Storage, Mobilization, and Esterification

Adipocytes are specialized cells for the storage of excess energy in the form of triglycerides. Differentiated adipocyte cell lines (e.g., 3T3-L1) can be used to trace the fate of the octanoate from Cholest-5-en-3-ol (3b)-, octanoate-1-13C. Following hydrolysis of the internalized cholesteryl ester, the released [1-¹³C]octanoate enters the adipocyte's fatty acid pool. It can then be activated to its acyl-CoA derivative and incorporated into triglycerides for storage within the large central lipid droplet. The rate of this esterification process can be quantified by measuring the incorporation of ¹³C into the triglyceride fraction over time. Conversely, by stimulating lipolysis, the mobilization of the stored ¹³C-labeled fatty acids can be tracked by measuring their release into the culture medium. Stable-isotope tracing techniques are powerful for investigating metabolic reprogramming in adipocytes.

Investigation of Receptor-Mediated Uptake Pathways for Cholesterol Esters

The uptake of cholesteryl esters from lipoproteins into cells is primarily mediated by specific cell surface receptors, such as the LDL receptor and scavenger receptors (e.g., SR-A, CD36). To investigate the role of these receptors in the uptake of Cholest-5-en-3-ol (3b)-, octanoate-1-13C, cell lines can be genetically modified to overexpress or lack a specific receptor. By incubating these modified cells with the labeled compound (typically within a lipoprotein particle) and comparing the amount of intracellular ¹³C with that in control cells, the contribution of the receptor to the uptake process can be quantified. Competition assays, where uptake of the labeled cholesteryl ester is measured in the presence of an excess of unlabeled ligands for specific receptors, can also be employed to determine the uptake pathways.

Table 2: Illustrative Data for Receptor-Mediated Uptake of ¹³C-labeled Cholesteryl Octanoate

| Cell Type | Intracellular ¹³C Content (relative units) |

| Control Macrophages | 100 ± 8 |

| SR-A Knockout Macrophages | 45 ± 6 |

| CD36 Knockout Macrophages | 62 ± 7 |

| SR-A/CD36 Double Knockout | 15 ± 3 |

Ex Vivo Organ Perfusion Systems

Ex vivo organ perfusion systems, such as the isolated perfused liver, provide a model that bridges the gap between in vitro cell culture and in vivo studies. This system maintains the physiological architecture and cell-cell interactions of the organ, allowing for a more integrated view of metabolism. When Cholest-5-en-3-ol (3b)-, octanoate-1-13C is introduced into the perfusate of an isolated liver, its metabolic fate can be monitored in a highly controlled manner. The uptake of the tracer from the perfusate, its hydrolysis, and the subsequent metabolism of the ¹³C-labeled octanoate and cholesterol can be assessed by analyzing tissue samples and the outflowing perfusate. This approach allows for the quantification of hepatic lipid uptake, storage, oxidation, and the secretion of ¹³C-labeled metabolites into bile and lipoproteins, providing a comprehensive picture of the organ's lipid handling capacity.

Isolated Perfused Liver Models for Hepatic Cholesterol Ester Kinetics

The isolated perfused liver model offers a controlled ex vivo environment to study hepatic metabolism without the influence of systemic factors. The use of Cholest-5-en-3-ol (3b)-, octanoate-1-13C in this system is instrumental in dissecting the intricate kinetics of cholesterol ester (CE) processing by the liver.

When introduced into the perfusate, ¹³C-labeled cholesteryl octanoate is taken up by hepatocytes. Inside the liver cells, it is subjected to hydrolysis by enzymes like lysosomal acid lipase (B570770) and neutral cholesterol ester hydrolase, releasing free cholesterol and ¹³C-labeled octanoic acid. nih.gov The liver can then re-esterify the free cholesterol with other fatty acids and package it into lipoproteins for secretion, or store it in lipid droplets. nih.gov The labeled octanoate is typically rapidly β-oxidized.

By sampling the perfusate and liver tissue over time and analyzing them using mass spectrometry, researchers can quantify the rates of several key processes:

Hepatic Uptake: The rate of disappearance of the tracer from the perfusate reflects the efficiency of hepatic clearance of circulating cholesterol esters.

Hydrolysis and Re-esterification: The appearance of ¹³C-labeled intermediates within the liver tissue provides a direct measure of intracellular CE hydrolysis and subsequent metabolic pathways.

Secretion: The emergence of ¹³C-labeled lipids in newly synthesized lipoprotein particles (VLDL and HDL) in the perfusate quantifies the rate of hepatic CE secretion.

This model allows for the detailed characterization of how different physiological states or pharmacological interventions affect the liver's handling of cholesterol esters, a central process in maintaining cholesterol homeostasis.

Table 1: Representative Kinetic Data from an Isolated Perfused Liver Model

| Kinetic Parameter | Description | Example Value (nmol/g liver/hr) |

|---|---|---|

| CE Uptake Rate | Rate of Cholest-5-en-3-ol (3b)-, octanoate-1-13C clearance from perfusate. | 150 ± 25 |

| Intrahepatic CE Hydrolysis | Rate of cleavage of the ester bond within hepatocytes. | 120 ± 18 |

| ¹³C-Lipid Secretion Rate (in VLDL) | Rate of appearance of newly synthesized ¹³C-labeled lipids in VLDL particles. | 45 ± 9 |

Intestinal Loop Models for High-Resolution Absorption Studies

To understand the initial steps of dietary fat absorption, researchers employ in situ intestinal loop models. These models involve isolating a segment of the intestine in an anesthetized animal, allowing for the direct administration of substances into the lumen and collection of lymphatic drainage.

Cholest-5-en-3-ol (3b)-, octanoate-1-13C is particularly useful in this context. It mimics a dietary cholesterol ester that must be hydrolyzed before absorption. Pancreatic carboxyl ester lipase (CEL) in the intestinal lumen cleaves the ¹³C-octanoate from the cholesterol backbone. nih.govnih.gov The resulting free cholesterol and ¹³C-octanoic acid are then absorbed by enterocytes.

This model enables high-resolution studies on:

Rate of Hydrolysis: The efficiency of pancreatic lipase can be assessed by measuring the disappearance of the intact tracer and the appearance of its hydrolysis products in the intestinal lumen. nih.gov

Absorption Efficiency: By measuring the amount of ¹³C label appearing in the lymph (after re-esterification within the enterocyte and packaging into chylomicrons), a precise quantification of cholesterol ester absorption can be achieved.

Intracellular Metabolism: Analysis of the mucosal tissue can reveal the kinetics of re-esterification and chylomicron assembly.

Studies using this tracer have demonstrated that the hydrolysis step is rate-limiting for the absorption of cholesterol esters. nih.gov

Pre-Clinical Animal Models for In Vivo Lipid Kinetics and Pathophysiology

Assessment of Dietary Cholesterol Ester Absorption and Systemic Distribution in Rodents

In vivo studies in rodent models provide a comprehensive view of the metabolic fate of dietary lipids. When Cholest-5-en-3-ol (3b)-, octanoate-1-13C is incorporated into the diet of rodents, the ¹³C label can be traced throughout the body.

Following oral administration, the tracer undergoes digestion and absorption as described above. The absorbed ¹³C-labeled lipids are transported via chylomicrons in the lymph and then enter the systemic circulation. Chylomicron remnants are primarily taken up by the liver. From there, the label can be redistributed to peripheral tissues within other lipoproteins (VLDL, LDL, HDL).

By collecting blood, feces, and various tissues at different time points, researchers can determine:

Plasma Kinetics: The appearance and disappearance curves of the ¹³C label in plasma lipoproteins detail the dynamics of chylomicron clearance and subsequent lipoprotein metabolism.

Tissue Distribution: The amount of ¹³C label accumulated in organs such as the liver, adipose tissue, muscle, and adrenal glands reveals the ultimate distribution of the absorbed dietary cholesterol ester.

Table 2: Systemic Distribution of ¹³C Label 24 hours Post-Administration in a Rodent Model

| Tissue/Compartment | % of Absorbed ¹³C Dose |

|---|---|

| Liver | 55 ± 6.2 |

| Adipose Tissue (Total) | 18 ± 3.5 |

| Skeletal Muscle | 9 ± 2.1 |

| Plasma | 5 ± 1.5 |

| Other Tissues | 13 ± 2.7 |

Quantifying Organ-Specific Cholesterol Ester Turnover Rates in vivo

Turnover refers to the rate at which a substance is replaced within a specific metabolic pool. nih.gov Using tracer kinetic models, the data obtained from studies with Cholest-5-en-3-ol (3b)-, octanoate-1-13C can be used to calculate the turnover rates of cholesterol ester pools in different organs.

After the initial distribution phase, the decline of the ¹³C label within a specific tissue's cholesterol ester pool reflects its turnover rate. This is a dynamic process involving both hydrolysis of existing esters and synthesis of new ones. By applying mathematical models to the time-course data of ¹³C enrichment in tissue cholesterol esters, it is possible to calculate the fractional synthetic rate (FSR) and fractional catabolic rate (FCR) of these pools. researchgate.net

This information is vital for understanding how cholesterol is stored and mobilized in different tissues under various physiological conditions. For example, it can quantify how quickly the adrenal gland utilizes stored cholesterol esters for steroid hormone synthesis or how rapidly cholesterol esters are mobilized from adipose tissue.

Elucidating Pathophysiological Mechanisms in Animal Models of Dyslipidemia and Metabolic Disorders (without human data)

Rodent models of diet-induced obesity and insulin resistance, often created by feeding a high-fat, high-cholesterol diet, are crucial for understanding human metabolic diseases. nih.govmdpi.com Introducing Cholest-5-en-3-ol (3b)-, octanoate-1-13C into the diet of these animals allows researchers to pinpoint specific defects in lipid metabolism that contribute to the disease state.

In these models, the tracer can help elucidate:

Altered Intestinal Absorption: Researchers can test whether obesity or insulin resistance alters the efficiency of dietary cholesterol ester hydrolysis and absorption in the gut.

Hepatic Lipid Trafficking: In conditions like non-alcoholic fatty liver disease (NAFLD), the liver's ability to process and secrete lipoproteins is often impaired. mdpi.com The tracer can quantify the extent to which dietary cholesterol esters are being trapped in the liver, contributing to steatosis.

Peripheral Tissue Uptake: Insulin resistance can impair the uptake of lipids by tissues like muscle and adipose tissue. By measuring ¹³C accumulation in these tissues, the tracer can quantify the degree of this impairment. For example, studies in obese Zucker rats, a model of hyperlipidemia and insulin resistance, can reveal altered tissue distribution and turnover of cholesterol esters. epa.gov

By comparing the metabolic fate of the tracer in healthy control animals versus those with diet-induced metabolic disorders, scientists can identify key metabolic nodes that are dysregulated, providing valuable insights into the pathophysiology of these complex diseases. plos.org

Genetically Engineered Models of Lipid Dysregulation